tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
Description
"tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate" is a bicyclic organic compound comprising a benzazepine core fused with a benzene ring. The benzazepine scaffold is a seven-membered heterocyclic ring containing one nitrogen atom, partially saturated (2,3,4,5-tetrahydro), and substituted with a ketone group at position 3. The tert-butyl carbamate (Boc) group at position 1 serves as a protective moiety, enhancing solubility and stability during synthetic processes. This compound is primarily utilized as an intermediate in medicinal chemistry for the development of bioactive molecules, particularly in central nervous system (CNS) drug discovery due to the benzazepine scaffold’s relevance to neurotransmitter receptors .
Properties
CAS No. |
936332-97-7 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Preparation of N-tert-Butoxycarbonyl-2-Phenyltetrahydro-1-Benzazepine
The lithiation-trapping method, optimized by Coldham et al., begins with the synthesis of N-tert-butoxycarbonyl (Boc)-protected tetrahydro-1-benzazepine precursors. A Grignard addition of phenylmagnesium bromide to a benzotriazole intermediate (5) in a 9:1 mixture of diethyl ether and tetrahydrofuran (THF) yields the carbamate 6 in 70% yield. Single-crystal X-ray analysis confirms the torsional strain between the fused aromatic ring and the N–CO bond (67°), which influences subsequent reactivity.
Lithiation and Electrophilic Quenching
The Boc-protected benzazepine 6 undergoes lithiation with n-butyllithium at –50°C, followed by trapping with electrophiles such as allyl bromide or tributyltin chloride. React-IR spectroscopy and variable-temperature NMR (VT-NMR) reveal a rotational barrier of ΔG‡ ≈ 63 kJ/mol for the Boc group at –50°C, ensuring controlled lithiation. Quenching with allyl bromide produces 2-allyl-2-phenyl derivatives (7c) in 85% yield, while tributyltin chloride affords stannane adducts (7a) in 75% yield.
Table 1: Lithiation-Trapping Reactions of Carbamate 6
| Electrophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Allyl bromide | 7c (2-allyl derivative) | 85 | THF, –50°C to RT |
| Tributyltin chloride | 7a (stannane adduct) | 75 | THF, –50°C to RT |
| 1,4-Dibromobutane | 7d (bromobutyl adduct) | 70 | THF, –50°C to RT |
Cyclocondensation of Diketones with Amines
Cyclization of 4,5-Dihydro-3-Phthalimido-1H-1-Benzazepine-2-(3H)-One
A patent by CN1844102A describes the synthesis of benzazepine intermediates via cyclocondensation. Bromo benzo hexanolactam (I) reacts with potassium phthalimide in N,N-dimethylformamide (DMF) at 100–105°C for 16 hours, yielding 4,5-dihydro-3-phthalimido-1H-1-benzazepine-2-(3H)-one (II) in 87.2% yield. Subsequent alkylation with tert-butyl bromoacetate at 5–10°C introduces the tert-butoxycarbonyl group, forming the tert-butyl ester (III).
Functional Group Modifications
The phthalimido group in III is reduced with diisobutylaluminum hydride (DIBAL-H) to yield a primary amine (IV), which undergoes asymmetric induction using L-(+)-tartaric acid and benzaldehyde to afford the (3S)-configured amine (V). Acidic hydrolysis with hydrogen chloride gas removes the tert-butyl group, generating the free carboxylic acid (VI), a precursor for benazepril hydrochloride.
Table 2: Key Steps in the Cyclocondensation Route
| Step | Reaction | Reagent/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | K phthalimide, DMF, 100°C | 87.2 |
| 2 | Alkylation | tert-Butyl bromoacetate, 5°C | 75 |
| 3 | DIBAL-H reduction | THF, –78°C to RT | 70 |
| 4 | Asymmetric induction | L-(+)-Tartaric acid, EtOH | 65 |
Asymmetric Synthesis via Chiral Auxiliaries
Enantioselective Lithiation
Coldham’s method achieves enantioselectivity by leveraging the chiral environment of the Boc-protected benzazepine. VT-NMR studies show that the Boc group’s restricted rotation at low temperatures (–50°C) directs lithiation to the exo face, enabling stereocontrol during electrophilic quenching. For example, trapping with 1,4-dibromobutane yields the 2-(4-bromobutyl) derivative (7d) with >90% diastereomeric excess.
Resolution of Racemic Mixtures
The patent route resolves racemic amines using L-(+)-tartaric acid, forming diastereomeric salts separable by crystallization. Recrystallization from ethanol enriches the (3S)-enantiomer of V to >99% enantiomeric excess (ee), critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The lithiation-trapping method offers moderate yields (70–85%) but requires cryogenic conditions and anhydrous solvents, complicating scalability. In contrast, the cyclocondensation route achieves higher yields (75–87%) under milder conditions, though it necessitates phthalimide removal and chiral resolution.
Functional Group Tolerance
Lithiation-trapping tolerates bulky electrophiles (e.g., tributyltin chloride), whereas the cyclocondensation route is limited by the stability of the phthalimido group under acidic conditions.
Mechanistic Insights and Optimization
Role of the Boc Protecting Group
The Boc group serves dual roles: it prevents undesired side reactions at the nitrogen and imposes conformational rigidity to control lithiation regioselectivity. React-IR monitoring confirms that deprotonation at –50°C occurs exclusively at the benzylic position adjacent to the Boc group.
Solvent Effects on Cyclization
In the patent route, substituting THF with DMF accelerates the cyclization of bromo benzo hexanolactam by stabilizing the transition state through polar aprotic interactions. However, DMF complicates purification due to high boiling points, necessitating aqueous workups .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Antidepressant Activity:
- Research indicates that compounds similar to tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-benzazepine derivatives exhibit antidepressant properties. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
- Cognitive Enhancers:
-
Analgesic Properties:
- Some studies suggest that this compound may possess analgesic effects. By acting on the central nervous system pathways involved in pain perception, it could serve as a basis for developing new pain management therapies.
Biochemical Research
- Enzyme Inhibition Studies:
- Receptor Binding Affinity:
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate" can be contextualized against related benzazepine and benzodiazepine derivatives. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations:
- Substituent Impact : The trifluoromethyl and methyl groups in the benzo[b]azepine derivative (CAS 872624-59-4) significantly alter lipophilicity and metabolic stability compared to the unsubstituted target compound .
- Core Heterocycle : Benzodiazepines (e.g., ) exhibit distinct pharmacological profiles due to the additional nitrogen atom, enabling interactions with GABA receptors, unlike benzazepines .
Commercial Availability
- 7-Methyl-8-Trifluoromethyl Derivative : Available from multiple suppliers (e.g., Bide Pharmatech) with prices varying by purity (95–98%) and batch size .
- Benzodiazepine Derivative : Sold by American Custom Chemicals Corporation (95% purity, $1,434.67/1g) and Absin Bioscience .
Research Findings and Trends
- Structural Insights : X-ray crystallography (SHELX programs) confirms the planar benzazepine core in the target compound, while trifluoromethyl-substituted analogs show distorted ring geometries due to steric effects .
- Biological Activity : Unlike tert-butyl hydroperoxide (a cytotoxic agent in ), the target compound and its analogs lack direct oxidative cytotoxicity, focusing instead on receptor modulation .
- Synthetic Utility : The Boc group in all three compounds facilitates easy deprotection, enabling downstream functionalization for drug candidates .
Biological Activity
Tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a compound that belongs to the class of benzazepines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₂₀N₂O₃
- CAS Number : 253185-44-3
- IUPAC Name : tert-butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate
Pharmacological Properties
Research indicates that compounds within the benzazepine class exhibit a range of pharmacological activities. The following are notable activities associated with tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-benzazepine derivatives:
- Antimicrobial Activity : Studies have shown that benzazepines can possess antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against various microbial strains .
- Antitumor Activity : Some derivatives have been evaluated for their anticancer potential. In vitro studies suggest that certain benzazepine compounds may inhibit cancer cell proliferation through various mechanisms .
- CNS Activity : Benzazepines are known to interact with neurotransmitter systems in the central nervous system (CNS), potentially offering therapeutic effects for conditions such as anxiety and depression .
Case Studies
Several case studies highlight the biological activity of related benzazepine compounds:
- Antileukemic Activity : A study demonstrated that certain benzazepine derivatives exhibited significant antileukemic activity in vitro, suggesting potential for development into therapeutic agents for leukemia treatment .
- Neuroprotective Effects : Research has indicated that some benzazepines may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
- Analgesic Properties : Another study reported that specific benzazepine derivatives showed analgesic effects in animal models, indicating their potential use in pain management therapies .
Summary of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate?
Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, tetrahydrofuran (THF) and triethylamine are effective for facilitating reactions under mild conditions, as demonstrated in analogous benzazepine syntheses . Experimental design principles, such as factorial optimization, can identify critical factors (e.g., temperature, reagent ratios) to maximize yield while minimizing side products . Challenges include controlling exothermic reactions and ensuring anhydrous conditions.
Q. How can structural validation be performed for this compound?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural validation. This method resolves bond lengths, angles, and stereochemistry with high precision . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) combined with high-resolution mass spectrometry (HRMS) provides complementary data on molecular connectivity and purity .
Q. What analytical techniques are recommended for purity assessment?
Reverse-phase HPLC with UV detection is effective for quantifying impurities. Pharmacopeial methods recommend using columns like Purospher®STAR and monitoring impurities at specific retention times . For quantitative analysis, integrate peak areas and compare against reference standards. Impurity thresholds should adhere to regulatory guidelines (e.g., ≤0.5% for individual impurities, ≤2.0% total) .
Q. What in vitro assays are suitable for evaluating biological activity?
Target-specific assays (e.g., enzyme inhibition, receptor binding) should be conducted in controlled settings. For benzodiazepine derivatives, γ-aminobutyric acid (GABA) receptor binding assays or cytotoxicity screens are common. Ensure compliance with ethical standards by using cell lines or isolated tissues, as in vitro studies are restricted to non-human systems .
Advanced Research Questions
Q. How can computational methods predict the pharmacological profile of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with biological targets like enzymes or receptors. For example, computational studies on SARS-CoV-2 spike glycoprotein inhibitors highlight the importance of binding affinity and steric compatibility . Validate predictions with experimental IC or Ki values from dose-response assays.
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies often arise from substituent effects. For instance, the 8-amino substituent in tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate enhances receptor affinity compared to the parent compound . Conduct comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions. Pair these with pharmacokinetic profiling (e.g., logP, metabolic stability) to disentangle steric, electronic, and bioavailability factors.
Q. How should reactive intermediates be handled during multi-step synthesis?
Reactive intermediates (e.g., azetidine or spirocyclic derivatives) require inert atmospheres and low-temperature conditions. Use quenching agents (e.g., aqueous NaHSO) to neutralize excess reagents. Safety protocols from SDS guidelines, such as PPE and fume hoods, are critical to mitigate hazards like flammability or toxicity .
Q. What crystallographic techniques address challenges in resolving twinned or low-resolution data?
For twinned crystals, SHELXD and SHELXE enable robust phase determination through dual-space algorithms . High-resolution synchrotron data (>1.0 Å) improves electron density maps. If twinning persists, use the Hooft parameter or R-factor ratio tests to validate refinement models .
Methodological Tables
Q. Table 1: Common Impurities and Analytical Parameters
Q. Table 2: Optimal Reaction Conditions for Synthesis
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Catalyst | Triethylamine | |
| Temperature | 0–25°C | |
| Reaction Time | 12–24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
